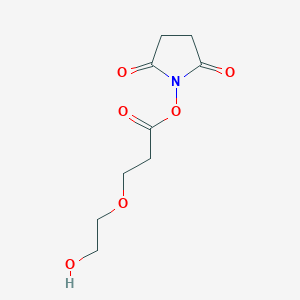
Phenol, 2-(2-oxazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-(2-oxazolyl)-, also known by its chemical formula C9H7NO2, is a compound that features a phenol group attached to an oxazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(2-oxazolyl)- typically involves the reaction of 2-aminophenol with an appropriate aldehyde under specific conditions. One method involves the use of potassium ferrocyanide as a catalyst, with the reaction carried out under solvent-free conditions using a mortar and pestle . Another approach involves the use of nucleophilic aromatic substitution reactions, where an aryl halide undergoes substitution with a nucleophile to form the desired phenol derivative .
Industrial Production Methods
Industrial production methods for Phenol, 2-(2-oxazolyl)- are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
Phenol, 2-(2-oxazolyl)- can undergo various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as potassium nitrosodisulfonate.
Reduction: Reduction of phenols typically involves reagents like sodium borohydride to form hydroquinones.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for the oxidation of phenols to quinones.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent for converting quinones back to hydroquinones.
Substitution: Dilute nitric acid (HNO3) for nitration and bromine water for bromination are commonly used reagents.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: 2-nitrophenol, 4-nitrophenol, and 2,4,6-tribromophenol
科学研究应用
Phenol, 2-(2-oxazolyl)- has several applications in scientific research:
作用机制
The mechanism of action of Phenol, 2-(2-oxazolyl)- involves its interaction with biological molecules through its phenolic and oxazole moieties. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions . The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
相似化合物的比较
Phenol, 2-(2-oxazolyl)- can be compared with other similar compounds such as:
Benzoxazoles: These compounds also contain an oxazole ring fused with a benzene ring and are known for their biological activities.
Oxazolines: These derivatives are used in pharmaceuticals for their ability to modulate blood sugar levels and act as stabilizers.
Uniqueness
What sets Phenol, 2-(2-oxazolyl)- apart is its specific combination of a phenol group with an oxazole ring, which imparts unique chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable scaffold in drug discovery and materials science .
属性
CAS 编号 |
109604-76-4 |
|---|---|
分子式 |
C9H7NO2 |
分子量 |
161.16 g/mol |
IUPAC 名称 |
2-(1,3-oxazol-2-yl)phenol |
InChI |
InChI=1S/C9H7NO2/c11-8-4-2-1-3-7(8)9-10-5-6-12-9/h1-6,11H |
InChI 键 |
OKJDRGLFCIXKST-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC=CO2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


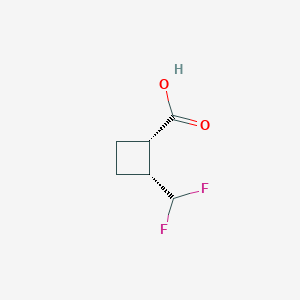
![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11718218.png)
![5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one](/img/structure/B11718219.png)
![[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride](/img/structure/B11718221.png)
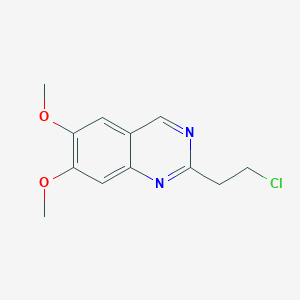
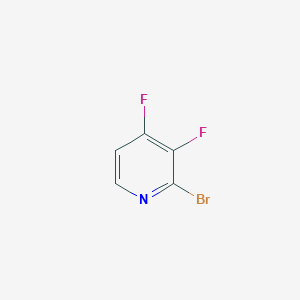
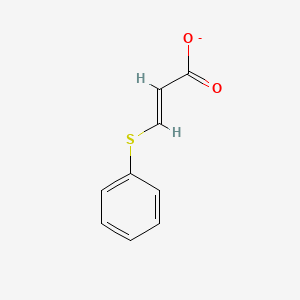
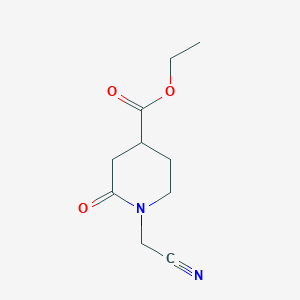
![(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11718251.png)
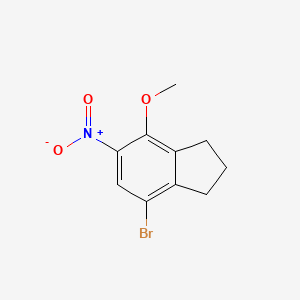
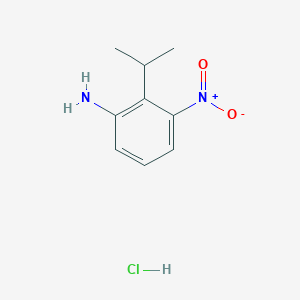
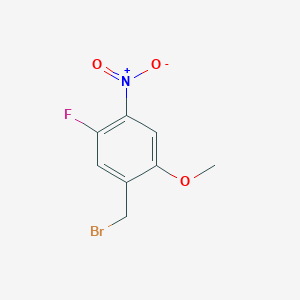
![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)
